Cas no 652-67-5 (Isosorbide)
Isosorbide Chemical and Physical Properties
Names and Identifiers
-
- (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
- 1,4:3,6-DIANHYDRO-D-GLUCITOL
- 1,4:3,6-DIANHYDRO-D-SORBITOL
- 1,4:3,6-DIANHYDROGLUCITOL
- 1,4:3,6-DIANHYDROSORBITOL
- (3S,3AR,6R,6AR)-HEXAHYDRO-FURO[3,2-B]FURAN-3,6-DIOL
- DIANHYDRO-D-GLUCITOL
- DIANHYDRO-D-SORBITOL
- D-ISOSORBIDE
- 1,4:3,6-dianhydro-d-glucito
- 4:3,6-dianhydro-d-glucito
- at101
- d-1,4:3,6-dianhydroglucitol
- devicoran
- hydronol
- isobide
- Isosorbid
- D-Glucitol, 1,4:3,6-dianhydro-
- D-Glucitol, 1,4:3,6-dianhydro- (9CI)
- Isosorbide
- D-Sorbitol
- 1,4:3,6-dianhydrogluticol
- IsMotic
- Sorbid
- (+)-D-Isosorbide
- Vascardin dinitrate
- 1,4-Dianhydrosorbitol
- Hydronol (VAN)
- Isosorbidum [INN-Latin]
- Isosorbida [INN-Spanish]
- Glucitol, 1,4:3,6-dianhydro
- Ferric phosphate
-
- MDL: MFCD00064827
- Inchi: 1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1
- InChI Key: KLDXJTOLSGUMSJ-JGWLITMVSA-N
- SMILES: O1[C@@]2([H])[C@@]([H])([C@H](O)C1)OC[C@@H]2O
- BRN: 80510
Computed Properties
- Exact Mass: 146.05800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.4
- Topological Polar Surface Area: 58.9
Experimental Properties
- Color/Form: Slightly white powder.
- Density: 1.0945 (rough estimate)
- Melting Point: 58.0 to 63.0 deg-C
- Boiling Point: 175°C/2mmHg(lit.)
- Refractive Index: 45 ° (C=5, H2O)
- Water Partition Coefficient: Soluble in alcohols, water and ketones.
- PSA: 58.92000
- LogP: -1.49420
- Merck: 5224
- Sensitiveness: Hygroscopic
- Specific Rotation: 42 º (c=3, H2O)
- Optical Activity: [α]20/D +45.2°, c = 3 in H2O
- Solubility: Not determined.
Isosorbide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S24/25
- RTECS:LZ4380000
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S24/25
- Risk Phrases:R22
Isosorbide Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isosorbide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S4204-50mg |
Isosorbide |
652-67-5 | 97% | 50mg |
¥799.04 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YI4619-100g |
Isosorbide |
652-67-5 | ≥98% | 100g |
¥350元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YI4619-25g |
Isosorbide |
652-67-5 | ≥98% | 25g |
¥105元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YI4619-500g |
Isosorbide |
652-67-5 | ≥98% | 500g |
¥1225元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | Y329207-100g |
Isosorbide |
652-67-5 | ≥98% | 100g |
¥490元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | Y329207-25g |
Isosorbide |
652-67-5 | ≥98% | 25g |
¥150元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | Y329207-500g |
Isosorbide |
652-67-5 | ≥98% | 500g |
¥1645元 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 329207-100G |
Isosorbide |
652-67-5 | 100g |
¥300.55 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 329207-500G |
Isosorbide |
652-67-5 | 500g |
¥621.09 | 2023-12-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I830613-2.5kg |
Isosorbide |
652-67-5 | 97% | 2.5kg |
¥892.00 | 2022-01-11 |
Isosorbide Suppliers
Isosorbide Related Literature
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Seunghan Shin,Jae Won Seo,Jin Ku Cho,Sangyong Kim,Jaeryung Cha,Myoung Seon Gong Green Chem. 2012 14 1163
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Cristina Lavilla,Sebastián Mu?oz-Guerra Green Chem. 2013 15 144
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Ha Thi Hoang Nguyen,Pengxu Qi,Mayra Rostagno,Amr Feteha,Stephen A. Miller J. Mater. Chem. A 2018 6 9298
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Yaning Wang,Jing Wu,Cor E. Koning,Huaping Wang Green Chem. 2022 24 8637
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Steven J. Craythorne,Ciara L. Pollock,Alexander J. Blake,Mark Nieuwenhuyzen,Andrew C. Marr,Patricia C. Marr New J. Chem. 2009 33 479
Additional information on Isosorbide
Isosorbide (CAS No. 652-67-5): A Versatile Compound in Modern Pharmaceutical Research
Isosorbide, chemically known by its CAS number 652-67-5, is a significant compound in the field of pharmaceutical chemistry. Its molecular structure, featuring a cyclic form of sorbitol, makes it a valuable intermediate in the synthesis of various pharmacologically active agents. The compound's unique properties have garnered considerable attention in recent years, particularly in the development of novel therapeutic strategies.
The chemical structure of Isosorbide consists of a six-membered lactone ring with two hydroxyl groups, which contribute to its reactivity and versatility in chemical transformations. This structural motif has been exploited in the synthesis of a wide range of derivatives, including those with potential applications in cardiovascular therapy, metabolic disorders, and even as a precursor in the production of polymers and coatings.
In recent years, research on Isosorbide has seen significant advancements, particularly in its role as a precursor for the development of nitric oxide donors. Nitric oxide (NO) is a crucial signaling molecule in the body, involved in vasodilation, neurotransmission, and immune responses. Derivatives of Isosorbide have been explored for their ability to release NO in a controlled manner, making them promising candidates for treating conditions such as hypertension and angina pectoris.
One of the most notable applications of Isosorbide derivatives is in the field of cardiovascular medicine. For instance, Isosorbide mononitrate and Isosorbide dinitrate are well-established medications used to manage chronic heart failure and angina. These compounds work by relaxing blood vessels and reducing cardiac workload, thereby improving blood flow and oxygen delivery to the heart muscle. The mechanism of action involves the conversion of these nitrate esters to NO, which then activates guanylate cyclase to produce cyclic GMP (cGMP), leading to vasodilation and decreased myocardial oxygen consumption.
The versatility of Isosorbide extends beyond cardiovascular applications. Recent studies have highlighted its potential in the treatment of metabolic disorders such as type 2 diabetes. Isosorbide derivatives have been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. This effect is attributed to their ability to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis. By modulating AMPK activity, Isosorbide derivatives may help enhance glucose metabolism and reduce hyperglycemia.
In addition to its therapeutic applications, Isosorbide has also been investigated for its role in wound healing and tissue regeneration. Studies have demonstrated that certain Isosorbide derivatives can promote angiogenesis, the formation of new blood vessels, which is essential for tissue repair and recovery. This property makes them attractive candidates for use in topical formulations designed to accelerate wound closure and improve healing outcomes.
The chemical synthesis of Isosorbide and its derivatives has also seen significant innovations. Modern synthetic methodologies have enabled the production of these compounds with high purity and yield, making them more accessible for pharmaceutical applications. Techniques such as catalytic hydrogenation, oxidation reactions, and esterification have been refined to optimize the synthesis process while maintaining the integrity of the active pharmaceutical ingredients.
The safety profile of Isosorbide has been thoroughly evaluated through extensive preclinical and clinical studies. These investigations have demonstrated that when used as directed, Isosorbide-based medications are generally well-tolerated with minimal side effects. However, as with any pharmacological agent, careful consideration must be given to dosing regimens and patient-specific factors to ensure optimal therapeutic outcomes.
Looking ahead, the future prospects for Isosorbide research are promising. Ongoing studies are exploring novel derivatives with enhanced pharmacological properties and improved efficacy profiles. Additionally, research into combination therapies involving Isosorbide with other bioactive compounds may unlock new treatment strategies for complex diseases.
In conclusion, Isosorbide (CAS No. 652-67-5) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique chemical properties make it a valuable intermediate for synthesizing bioactive agents with potential therapeutic benefits across various medical disciplines. As research continues to uncover new applications and refine synthetic methodologies, Isosorbide is poised to remain a cornerstone compound in modern drug discovery efforts.
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